molecular formula C5H13BrClN B2507238 3-Bromo-2-methylbutan-2-amine hydrochloride CAS No. 2445793-71-3

3-Bromo-2-methylbutan-2-amine hydrochloride

Cat. No.: B2507238
CAS No.: 2445793-71-3
M. Wt: 202.52
InChI Key: XNPUBXFSIBRBQD-UHFFFAOYSA-N
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Description

3-bromo-2-methylbutan-2-amine hydrochloride is a halogenated amine compound that serves as a versatile synthetic intermediate and building block in advanced organic chemistry research. Its molecular structure, featuring a reactive bromine atom on a carbon adjacent to a tertiary amine, makes it a valuable precursor for nucleophilic substitution reactions, facilitating the exploration of novel chemical space and the development of more complex molecular architectures. Researchers utilize this compound in the synthesis of specialized amine derivatives and pharmaceutical candidates. The presence of the bromine atom allows for further functionalization, enabling the construction of carbon-carbon and carbon-heteroatom bonds. As a halocarbon, it may also be of interest in materials science for the development of novel organic compounds. The hydrochloride salt form enhances the compound's stability and handling properties for laboratory use. This chemical is strictly for research and development purposes in controlled laboratory environments.

Properties

IUPAC Name

3-bromo-2-methylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.ClH/c1-4(6)5(2,3)7;/h4H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPUBXFSIBRBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylbutan-2-amine hydrochloride typically involves the bromination of 2-methylbutan-2-amine. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: Reduction of the compound can lead to the formation of primary or secondary amines.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: 2-Methylbutan-2-amine derivatives.

    Oxidation: 2-Methylbutanamide or 2-Methylbutanenitrile.

    Reduction: 2-Methylbutan-2-amine or 2-Methylbutan-1-amine.

Scientific Research Applications

3-Bromo-2-methylbutan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amine group can act as a nucleophile. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Amine Hydrochlorides

Structural and Functional Group Analysis

The compound’s tertiary amine and bromine substituent differentiate it from other hydrochlorides. Below is a comparative analysis:

Table 1: Structural Comparison with Selected Amine Hydrochlorides
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Amine Type
3-Bromo-2-methylbutan-2-amine HCl C₅H₁₃BrClN 202.35 Bromine, 2-methyl branches Tertiary
Memantine HCl (C₇H₁₅N·HCl) C₁₂H₂₂ClN 215.76 Cyclohexyl, methyl groups Primary
Tapentadol HCl (C₁₄H₂₃NO₂·HCl) C₁₄H₂₄ClNO₂ 282.79 Phenolic ether, methyl groups Secondary
Chlorphenoxamine HCl (C₁₈H₂₂ClNO·HCl) C₁₈H₂₃Cl₂NO 340.30 Chlorine, diphenylmethane Tertiary

Key Observations :

  • Halogen Effects: Bromine in 3-bromo-2-methylbutan-2-amine HCl increases molecular weight and polarizability compared to chlorine-containing analogs like chlorphenoxamine HCl . This may enhance lipophilicity but reduce solubility in polar solvents.
  • Basicity : Tertiary amines (e.g., 3-bromo-2-methylbutan-2-amine HCl) are less basic than primary amines (e.g., memantine HCl), affecting protonation and salt stability .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, which correlate with molecular size and shape, were compared:

Table 2: Predicted CCS Values for Adducts
Compound [M+H]⁺ CCS (Ų) [M-H]⁻ CCS (Ų)
3-Bromo-2-methylbutan-2-amine HCl 129.6 128.3
Tapentadol HCl ~150–160* ~140–150*

*Estimated based on typical values for similar-sized amines .

The lower CCS of 3-bromo-2-methylbutan-2-amine HCl suggests a more compact structure compared to tapentadol HCl, likely due to reduced branching and smaller functional groups .

Biological Activity

3-Bromo-2-methylbutan-2-amine hydrochloride is a compound that has garnered interest within the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, an amine group, and a methylbutane backbone. Its molecular formula is C5H12BrClNC_5H_{12}BrClN, with a molecular weight of approximately 202.52 g/mol. The compound exists in a hydrochloride salt form, enhancing its solubility in aqueous solutions.

The biological activity of this compound primarily arises from its interaction with various biological targets, including enzymes and receptors. The amine group facilitates hydrogen bonding with biological molecules, which can influence metabolic pathways and cellular signaling processes. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of neurotransmitters.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Interaction : Studies have shown that this compound can modulate neurotransmitter levels, particularly in serotonergic and dopaminergic systems.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against specific bacterial strains, although further studies are required to elucidate the exact mechanisms.
  • Cytotoxic Effects : In vitro studies have indicated that the compound may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Neurochemical Studies :
    • A study conducted on rat models demonstrated that administration of this compound resulted in increased levels of serotonin and dopamine in the brain, indicating its role as a potential mood enhancer or anxiolytic agent.
  • Antimicrobial Activity :
    • In vitro tests against Staphylococcus aureus showed that the compound exhibited significant antibacterial activity, with an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
  • Cytotoxicity Assays :
    • A study using human cancer cell lines revealed that treatment with varying concentrations (10 µM to 100 µM) of the compound led to a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Feature
3-Chloro-2-methylbutan-2-amineChloro StructureChlorine substituent may alter reactivity
4-Amino-3-bromo-2-methylbutan-2-olAmino StructureDifferent functional groups affecting activity
3-Bromo-3-methylpentan-2-aminePentane StructureLonger carbon chain may influence pharmacokinetics

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